- Photoredox Imino Functionalizations of OlefinsAngewandte Chemie, 2017, 56(43), 13361-13365,
Cas no 95091-90-0 (N-methoxy-N-methylpent-4-enamide)

95091-90-0 structure
Nome del prodotto:N-methoxy-N-methylpent-4-enamide
Numero CAS:95091-90-0
MF:C7H13NO2
MW:143.183622121811
CID:1985712
N-methoxy-N-methylpent-4-enamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Pentenamide, N-methoxy-N-methyl-
- N-Methoxy-N-methylpent-4-enamide
- N-Methoxy-N-methyl-4-pentenamide (ACI)
- N-methoxy-N-methylpent-4-enamide
-
- Inchi: 1S/C7H13NO2/c1-4-5-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3
- Chiave InChI: UFBLFACMCVLAON-UHFFFAOYSA-N
- Sorrisi: O=C(CCC=C)N(C)OC
Proprietà calcolate
- Massa esatta: 143.09500
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 5
Proprietà sperimentali
- PSA: 29.54000
- LogP: 0.97240
N-methoxy-N-methylpent-4-enamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1903-0087-5g |
N-methoxy-N-methylpent-4-enamide |
95091-90-0 | 95%+ | 5g |
$624.0 | 2023-09-07 | |
Life Chemicals | F1903-0087-0.5g |
N-methoxy-N-methylpent-4-enamide |
95091-90-0 | 95%+ | 0.5g |
$197.0 | 2023-09-07 | |
Life Chemicals | F1903-0087-1g |
N-methoxy-N-methylpent-4-enamide |
95091-90-0 | 95%+ | 1g |
$208.0 | 2023-09-07 | |
Life Chemicals | F1903-0087-10g |
N-methoxy-N-methylpent-4-enamide |
95091-90-0 | 95%+ | 10g |
$874.0 | 2023-09-07 | |
Life Chemicals | F1903-0087-2.5g |
N-methoxy-N-methylpent-4-enamide |
95091-90-0 | 95%+ | 2.5g |
$416.0 | 2023-09-07 | |
TRC | N302746-100mg |
N-Methoxy-N-methylpent-4-enamide |
95091-90-0 | 100mg |
$ 50.00 | 2022-06-03 | ||
Life Chemicals | F1903-0087-0.25g |
N-methoxy-N-methylpent-4-enamide |
95091-90-0 | 95%+ | 0.25g |
$187.0 | 2023-09-07 | |
TRC | N302746-1g |
N-Methoxy-N-methylpent-4-enamide |
95091-90-0 | 1g |
$ 295.00 | 2022-06-03 | ||
TRC | N302746-500mg |
N-Methoxy-N-methylpent-4-enamide |
95091-90-0 | 500mg |
$ 210.00 | 2022-06-03 |
N-methoxy-N-methylpent-4-enamide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 30 min, 0 °C
1.2 overnight, 0 °C → rt
1.2 overnight, 0 °C → rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
Riferimento
- A new radical-ionic allylation sequenceSynlett, 2005, (2), 334-336,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triethylamine , Isobutyl chloroformate Solvents: Dichloromethane ; 30 min, 0 °C; 10 min, 0 °C
1.2 Reagents: Triethylamine ; overnight, rt
1.2 Reagents: Triethylamine ; overnight, rt
Riferimento
- Preparation of spiroepoxide tetrahydrobenzotriazoles and -imidazoles useful as MetAP-II inhibitors, European Patent Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1.5 h, rt
Riferimento
- Two-directional synthesis as a tool for diversity-oriented synthesis: synthesis of alkaloid scaffoldsBeilstein Journal of Organic Chemistry, 2012, 8, 850-860,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Triethylamine , Isobutyl chloroformate Solvents: Dichloromethane ; 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- A practical synthesis of (S)-cyclopent-2-enolSynlett, 2009, (17), 2801-2802,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C → rt
Riferimento
- Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate EquivalentsJournal of the American Chemical Society, 2010, 132(26), 8915-8917,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, rt
Riferimento
- Native Amides as Enabling Vehicles for Forging sp3-sp3 Architectures via Interrupted Deaminative Ni-Catalyzed Chain-WalkingJournal of the American Chemical Society, 2023, 145(7), 3869-3874,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Thionyl chloride ; 5 h, 60 °C; 60 °C → 0 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- 6,7-Benzotropolone Syntheses Based on Ring-Closing Metatheses and Four-Electron OxidationsEuropean Journal of Organic Chemistry, 2020, 2020(19), 2929-2955,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Thionyl chloride ; 5 h, 60 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Synthesis of Polysubstituted γ-Butenolides via a Radical Pathway: Cyclization of α-Bromo Aluminium Acetals and Comparison with the Cyclization of α-Bomoesters at High TemperatureChemistry - A European Journal, 2015, 21(32), 11378-11386,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt → 0 °C
1.2 0 °C → rt; 4 h, rt
1.2 0 °C → rt; 4 h, rt
Riferimento
- Photoinduced Olefin Diamination with AlkylaminesAngewandte Chemie, 2020, 59(35), 15021-15028,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; rt; 1 h, rt
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Enolizable β-Fluoroenones: Synthesis and Asymmetric 1,2-ReductionOrganic Letters, 2018, 20(16), 5071-5074,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 2.5 h, rt
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Riferimento
- Multi-site programmable functionalization of alkenes via controllable alkene isomerizationNature Chemistry, 2023, 15(7), 988-997,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 0.5 h, 0 °C
1.2 0 °C; 0 °C → rt; overnight, rt
1.2 0 °C; 0 °C → rt; overnight, rt
Riferimento
- Gold-Catalyzed Intramolecular Aminoarylation of Alkenes: C-C Bond Formation through Bimolecular Reductive EliminationAngewandte Chemie, 2010, 49(32), 5519-5522,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 50 min, 0 °C; 0 °C → rt; 1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; rt
1.3 0 °C; 0 °C → rt; 1.5 h, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; rt
1.3 0 °C; 0 °C → rt; 1.5 h, rt
1.4 Reagents: Water ; rt
Riferimento
- Iron-catalyzed addition of Grignard reagents to activated vinyl cyclopropanesChemical Communications (Cambridge, 2009, (46), 7116-7118,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; rt → 0 °C; 30 min, 0 °C
1.2 12 h, 25 °C
1.2 12 h, 25 °C
Riferimento
- Lewis Base Catalyzed, Sulfenium-ion Initiated Enantioselective, Spiroketalization CascadeJournal of Organic Chemistry, 2021, 86(21), 14250-14289,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 12 h, 0 °C → rt
Riferimento
- Gold(I)-catalyzed highly diastereo- and enantioselective alkyne oxidation/cyclopropanation of 1,6-enynesAngewandte Chemie, 2014, 53(50), 13751-13755,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Thionyl chloride ; 5 h, 60 °C; 60 °C → rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- A Short and Efficient Synthesis of Bridgehead Mono- and Dideuteriated TropinonesEuropean Journal of Organic Chemistry, 2010, (1), 152-156,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Oxalyl chloride , Sodium hydroxide Catalysts: Dimethylformamide Solvents: Dichloromethane , Water ; 0 °C; 18 h, 0 °C
1.2 Reagents: Triethylamine ; 1 h, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, 0 °C; 0 °C → rt; 1 h, rt
Riferimento
- Preparation of spiroepoxide tetrahydrobenzotriazoles useful as MetAP-II inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane
Riferimento
- The Double [3+2] Photocycloaddition Reaction2010, , ,,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 45 min
1.2 overnight
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min
1.2 overnight
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min
Riferimento
- Ligand-assisted palladium-catalyzed C-H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidinesChemical Science, 2017, 8(5), 3586-3592,
N-methoxy-N-methylpent-4-enamide Raw materials
- N,O-Dimethylhydroxylamine
- 4-pentenoyl chloride
- 4-Pentenoic acid
- N,O-Dimethylhydroxylamine hydrochloride
N-methoxy-N-methylpent-4-enamide Preparation Products
N-methoxy-N-methylpent-4-enamide Letteratura correlata
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
95091-90-0 (N-methoxy-N-methylpent-4-enamide) Prodotti correlati
- 7187-13-5(2-(chloromethyl)-1-(4-fluorophenyl)-1H-1,3-benzodiazole)
- 1796889-30-9(1-(4-Fluorophenyl)-3-{[2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-yl]amino}azetidin-2-one)
- 1184542-03-7(4-(1-amino-2-hydroxyethyl)-2,6-dimethylphenol)
- 450344-84-0(N4-cyclopentyl-5-nitropyrimidine-4,6-diamine)
- 1374250-07-3(3’-Anhydro Ezetimibe Alcohol Impurity)
- 2548975-81-9(N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine)
- 894015-69-1(N'-(4-ethylphenyl)-N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}ethanediamide)
- 2402830-75-3(9-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride)
- 251106-07-7(3H-benzimidazol-5-yl(piperazin-1-yl)methanone;hydrochloride)
- 2228422-86-2(tert-butyl N-(2-oxo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)carbamate)
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
